Cas no 1807093-38-4 (Methyl 2-(difluoromethyl)-3-iodo-5-methoxypyridine-4-carboxylate)

メチル 2-(ジフルオロメチル)-3-ヨード-5-メトキシピリジン-4-カルボキシレートは、ピリジン骨格にジフルオロメチル基、ヨード基、メトキシ基、およびカルボキシレートエステルが導入された多置換化合物です。この構造的特徴により、医農薬中間体としての高い反応性と多様な誘導体合成の可能性を有しています。特に、ヨード基はパラジウムカップリング反応などにおける優れた反応点として機能し、ジフルオロメチル基は代謝安定性の向上に寄与します。さらに、エステル部位は加水分解によるさらなる官能基変換が可能です。これらの特性から、創薬化学や材料科学分野での応用が期待される高機能なビルディングブロックです。

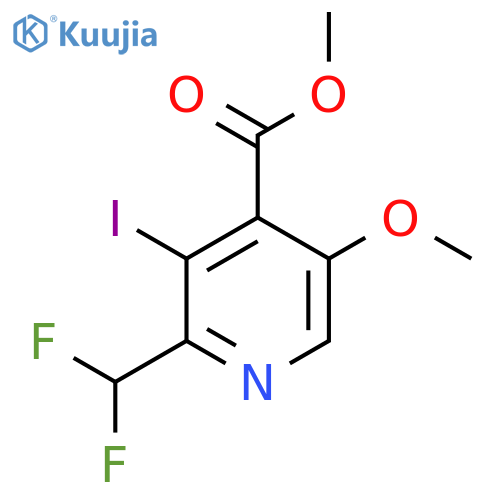

1807093-38-4 structure

商品名:Methyl 2-(difluoromethyl)-3-iodo-5-methoxypyridine-4-carboxylate

CAS番号:1807093-38-4

MF:C9H8F2INO3

メガワット:343.06600189209

CID:4891443

Methyl 2-(difluoromethyl)-3-iodo-5-methoxypyridine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-(difluoromethyl)-3-iodo-5-methoxypyridine-4-carboxylate

-

- インチ: 1S/C9H8F2INO3/c1-15-4-3-13-7(8(10)11)6(12)5(4)9(14)16-2/h3,8H,1-2H3

- InChIKey: OMRUGLWMAIYKBD-UHFFFAOYSA-N

- ほほえんだ: IC1C(C(F)F)=NC=C(C=1C(=O)OC)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 255

- トポロジー分子極性表面積: 48.4

- 疎水性パラメータ計算基準値(XlogP): 2

Methyl 2-(difluoromethyl)-3-iodo-5-methoxypyridine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029024995-250mg |

Methyl 2-(difluoromethyl)-3-iodo-5-methoxypyridine-4-carboxylate |

1807093-38-4 | 95% | 250mg |

$1,068.20 | 2022-03-31 | |

| Alichem | A029024995-1g |

Methyl 2-(difluoromethyl)-3-iodo-5-methoxypyridine-4-carboxylate |

1807093-38-4 | 95% | 1g |

$2,837.10 | 2022-03-31 | |

| Alichem | A029024995-500mg |

Methyl 2-(difluoromethyl)-3-iodo-5-methoxypyridine-4-carboxylate |

1807093-38-4 | 95% | 500mg |

$1,701.85 | 2022-03-31 |

Methyl 2-(difluoromethyl)-3-iodo-5-methoxypyridine-4-carboxylate 関連文献

-

1. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

1807093-38-4 (Methyl 2-(difluoromethyl)-3-iodo-5-methoxypyridine-4-carboxylate) 関連製品

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 57707-64-9(2-azidoacetonitrile)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量